

Revolutionizing Molecular Imaging: Methyltetrazine-Maleimide in PET and SPECT Applications

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Compound of Interest

Compound Name: Methyltetrazine-Maleimide

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The advent of bioorthogonal chemistry has propelled significant advancements in medical imaging, particularly in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). Among these innovations, the use of **methyltetrazine-maleimide** constructs has emerged as a powerful tool for pretargeted imaging, offering enhanced image contrast and reduced radiation dose to patients. This approach, centered around the highly efficient inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is paving the way for more precise diagnostics and tailored therapeutic strategies in oncology and beyond.

The core principle of this pretargeted strategy involves a two-step process. First, a targeting molecule, such as a monoclonal antibody modified with a trans-cyclooctene (TCO) group, is administered. This molecule is allowed to accumulate at the target site, for instance, a tumor, while the unbound excess clears from the body. In the second step, a much smaller, radiolabeled **methyltetrazine-maleimide** probe is injected. This probe rapidly circulates and undergoes a "click" reaction specifically with the TCO-modified antibody at the target site, leading to a localized high concentration of the radioisotope for imaging. This method overcomes the limitations of using directly radiolabeled antibodies, which often have slow pharmacokinetics leading to high background signals and radiation exposure.^{[1][2][3]}

Quantitative Analysis of Radiolabeled Tetrazine Probes

The efficiency of radiolabeling and the in vivo performance of various methyltetrazine-based radiotracers are critical for successful PET and SPECT imaging. The following tables summarize key quantitative data from several studies, highlighting radiochemical yields, molar activities, and tumor uptake.

| Radiotracer | Isotope | Chelator/Prosthetic Group | Radiochemical Yield (RCY) | Molar Activity (GBq/μmol) | Reference |
|---|-------------------|---------------------------|---------------------------|---------------------------|---|
| [⁶⁸ Ga]Ga-HBED-CC-PEG4-Tz | ⁶⁸ Ga | HBED-CC | > 96% | 0.5 - 28.6 | [4] [5] |
| [⁶⁸ Ga]Ga-DOTA-PEG4-Tz | ⁶⁸ Ga | DOTA | > 88% | Not Reported | [4] [5] |
| [¹⁸ F]45 | ¹⁸ F | N/A | 16% | 57 | [3] |
| ⁶⁴ Cu-NOTA-labeled tetrazine | ⁶⁴ Cu | NOTA | > 99% (purity) | 9-10 MBq/μg | [6] |
| [⁶⁴ Cu]Cu-SarAr-Tz | ⁶⁴ Cu | SarAr | 79 ± 7% | 11.5 ± 1.3 | [7] |
| [¹¹¹ In]In-DO3A-BODIPY-Tz | ¹¹¹ In | DO3A | Not Reported | Not Reported | [8] |

| Radiotracer /Targeting System | Animal Model | Tumor Model | Tumor Uptake (%ID/g) | Time Point (post-injection of radiotracer) | Reference |
|--|-------------------|-----------------------------|----------------------|--|---------------------|
| ⁶⁴ Cu-NOTA-labeled tetrazine / A33-TCO antibody | Athymic nude mice | SW1222 colorectal cancer | 4.1 ± 0.3 | 12 h | [6] |
| ⁶⁴ Cu-Tz-SarAr / sshuA33-PEG12-TCO | Athymic nude mice | SW1222 colorectal carcinoma | 6.7 ± 1.7 | 1 h | [9] |
| [⁶⁸ Ga]11 / Aln-TCO | Mice | Bone (as target) | 3.7 (knee) | Not Specified | [7] |
| [⁶⁸ Ga]11 / CC49-TCO | Mice | LS174 xenografts | 5.8 | Not Specified | [7] |
| [¹¹¹ In]In-DO3A-BODIPY-Tz-TCO-trastuzumab | Not Specified | Not Specified | 21.2 ± 5.6 | 6 days | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these imaging techniques. Below are protocols for key experiments in the application of **methylnitro-tetrazine-maleimide** for PET and SPECT imaging.

Protocol 1: Radiolabeling of a Tetrazine Derivative with Gallium-68

This protocol is a generalized procedure based on the radiolabeling of HBED-CC and DOTA conjugated tetrazines.[\[4\]](#)[\[5\]](#)

Materials:

- $^{68}\text{GaCl}_3$ eluted from a $^{68}\text{Ge}/^{68}\text{Ga}$ generator.
- HBED-CC-PEG4-Tz or DOTA-PEG4-Tz precursor.
- Sodium acetate buffer (pH 4.5).
- Ethanol.
- C18 Sep-Pak cartridge.
- Sterile water for injection.
- Radio-TLC system for quality control.

Procedure:

- Elute $^{68}\text{GaCl}_3$ from the generator with 0.1 M HCl.
- Add the tetrazine precursor (e.g., 5-10 nmol of HBED-CC-PEG4-Tz) to the ^{68}Ga eluate.
- Adjust the pH of the reaction mixture to approximately 4.5 using sodium acetate buffer.
- Incubate the reaction mixture at room temperature for 5-10 minutes.
- Perform quality control using radio-TLC to determine the radiochemical yield.
- Purify the radiolabeled product using a C18 Sep-Pak cartridge. Elute the desired product with ethanol and dilute with sterile water for injection.

Protocol 2: Pretargeted in vivo PET Imaging

This protocol outlines a general workflow for a pretargeted PET imaging experiment in a tumor-bearing mouse model.^{[6][9]}

Materials:

- Tumor-bearing mice (e.g., athymic nude mice with SW1222 xenografts).

- TCO-modified antibody (e.g., A33-TCO).
- ^{64}Cu -labeled tetrazine probe.
- PET/CT scanner.
- Anesthesia (e.g., isoflurane).

Procedure:

- Administer the TCO-modified antibody (e.g., 100 μg) to the tumor-bearing mice via tail vein injection.
- Allow for a pre-targeting interval of 24 to 48 hours for the antibody to accumulate at the tumor and for the unbound antibody to clear from circulation.
- Inject the ^{64}Cu -labeled tetrazine probe (e.g., 0.55–0.75 MBq) via tail vein injection.
- Perform PET/CT imaging at various time points post-injection of the radiotracer (e.g., 1, 4, 12, and 24 hours).
- Acquire static or dynamic PET scans followed by a CT scan for anatomical reference.
- Reconstruct the images and perform quantitative analysis of tracer uptake in the tumor and other organs of interest.

Protocol 3: Ex vivo Biodistribution Study

This protocol describes the procedure for determining the tissue distribution of the radiotracer after the imaging experiment.^{[4][5][6]}

Materials:

- Mice from the in vivo imaging study.
- Gamma counter.
- Scales for weighing tissues.

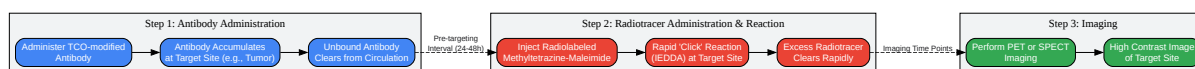
- Dissection tools.

Procedure:

- At the final imaging time point, euthanize the mice.
- Dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
- Weigh each collected tissue sample.
- Measure the radioactivity in each sample using a gamma counter.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

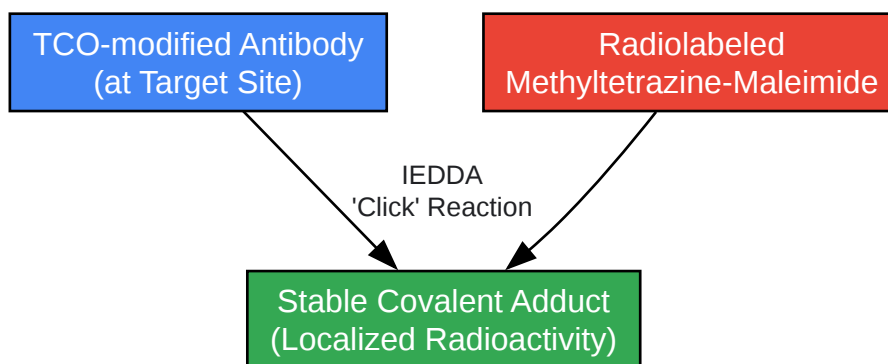
Visualizing the Workflow and Concepts

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.



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Caption: Pretargeted Imaging Workflow.



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Caption: Inverse-Electron-Demand Diels-Alder Reaction.

Conclusion

The **methyltetrazine-maleimide** platform for pretargeted PET and SPECT imaging represents a significant leap forward in molecular diagnostics. By separating the targeting and imaging steps, this technology enhances image quality, reduces the radiation burden on patients, and offers a versatile approach for visualizing a wide array of biological targets. The robust and highly specific nature of the IEDDA reaction, coupled with the favorable pharmacokinetics of small molecule tetrazine probes, ensures the continued development and clinical translation of this promising imaging strategy. As research progresses, we can anticipate even more sophisticated applications, including theranostics, where targeted imaging is seamlessly combined with radionuclide therapy.

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